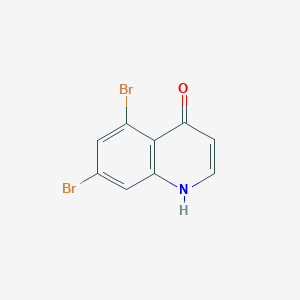![molecular formula C18H10N4O4 B13145857 3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) is a complex organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is characterized by its two cyanoacrylic acid groups attached to a bipyridine core, which enhances its ability to participate in electron transfer processes and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) typically involves the following steps:
Formation of Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Introduction of Cyanoacrylic Acid Groups: The cyanoacrylic acid groups are introduced through a reaction with cyanoacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) can undergo various chemical reactions, including:
Substitution: The cyanoacrylic acid groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) involves its ability to coordinate with metal ions through its bipyridine core. This coordination can facilitate electron transfer processes, making it valuable in catalytic and photochemical applications. The cyanoacrylic acid groups enhance its ability to participate in electron transfer by acting as electron-withdrawing groups, which stabilize the metal-ligand complex .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylicacid) is unique due to the presence of cyanoacrylic acid groups, which enhance its electron-withdrawing capabilities and make it particularly suitable for applications in dye-sensitized solar cells and photodynamic therapy. Its ability to form stable complexes with metal ions also distinguishes it from other bipyridine derivatives .
Propiedades
Fórmula molecular |
C18H10N4O4 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
(E)-3-[2-[4-[(E)-2-carboxy-2-cyanoethenyl]pyridin-2-yl]pyridin-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H10N4O4/c19-9-13(17(23)24)5-11-1-3-21-15(7-11)16-8-12(2-4-22-16)6-14(10-20)18(25)26/h1-8H,(H,23,24)(H,25,26)/b13-5+,14-6+ |
Clave InChI |
XVCYQWZPECZQLT-ACFHMISVSA-N |
SMILES isomérico |
C1=CN=C(C=C1/C=C(/C(=O)O)\C#N)C2=NC=CC(=C2)/C=C(/C(=O)O)\C#N |
SMILES canónico |
C1=CN=C(C=C1C=C(C#N)C(=O)O)C2=NC=CC(=C2)C=C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
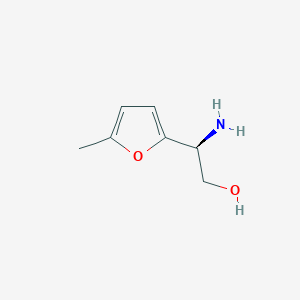
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
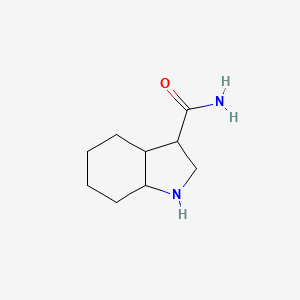
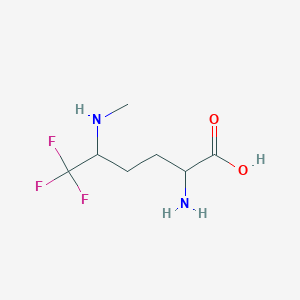
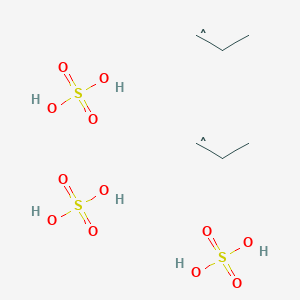
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)


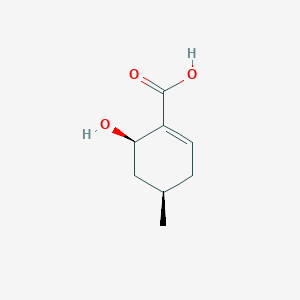
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
